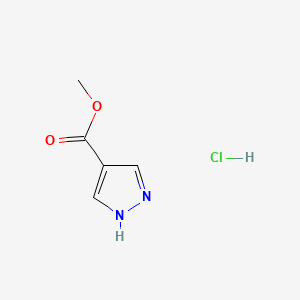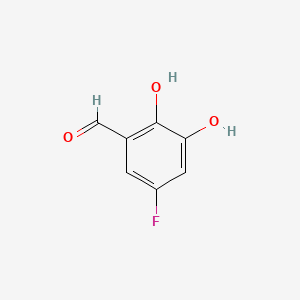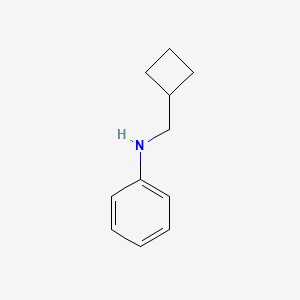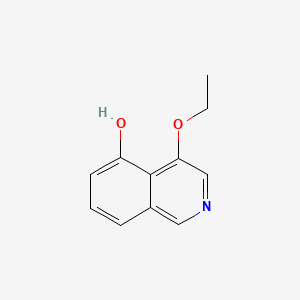
Methyl 1H-pyrazole-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms
作用机制
Target of Action
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It’s worth noting that similar compounds have been found to interact with enzymes such as alcohol dehydrogenase .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes in the biological activities of these targets . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, some pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester derivative. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
化学反应分析
Types of Reactions
Methyl 1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
科学研究应用
Methyl 1H-pyrazole-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific ester functional group, which imparts distinct reactivity and potential for derivatization. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLCZLZCNUMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181997-36-4 |
Source


|
| Record name | methyl 1H-pyrazole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)


![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)
![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)
![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)
![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)


